1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex molecules like this often involves multi-step chemical reactions, starting from simpler precursors. Although specific synthesis routes for this compound are not detailed in the available literature, similar compounds have been synthesized through methods such as nucleophilic aromatic substitution, hydrogenation, and subsequent functional group modifications. For instance, a related synthesis involves the condensation of 4-piperidinones with pyrazolones and malononitrile in a one-step process facilitated chemically or electrochemically, offering a potential pathway for the synthesis of such complex molecules (Shestopalov et al., 2002).
Molecular Structure Analysis
The molecular structure of complex compounds is typically characterized using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like DFT calculations. These methods provide insights into the compound's conformation, bond lengths, angles, and overall geometry. For example, related compounds have been investigated using X-ray crystallography, revealing specific geometric conformations and intermolecular interactions (Naveen et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by the functional groups present. Pyrazole and triazole rings, for instance, are known for their involvement in various chemical reactions, including cycloadditions, substitutions, and more. The specific reactivity patterns would depend on the electronic and steric effects of the substituents attached to these heterocycles.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of chemical compounds. These properties are determined through experimental measurements and can provide insights into the compound's stability, phase behavior, and potential applications in material science. For compounds with similar structures, crystallography studies have provided valuable data on their crystalline state and molecular packing (Karczmarzyk & Malinka, 2004).
Chemical Properties Analysis
The chemical properties of a compound encompass its reactivity, stability under various conditions, and interactions with other molecules. These properties are influenced by the molecular structure and can be studied through a combination of experimental and theoretical methods. Investigating the electronic properties and predicted NMR spectra through DFT calculations, as done for related compounds, can provide a deeper understanding of the chemical behavior (Shawish et al., 2021).
properties
IUPAC Name |
3,5-dimethyl-4-[[4-[4-methyl-5-(pyrazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]methyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O/c1-13-16(14(2)26-22-13)11-24-9-5-15(6-10-24)18-21-20-17(23(18)3)12-25-8-4-7-19-25/h4,7-8,15H,5-6,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVDKZGWQGUWFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCC(CC2)C3=NN=C(N3C)CN4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.